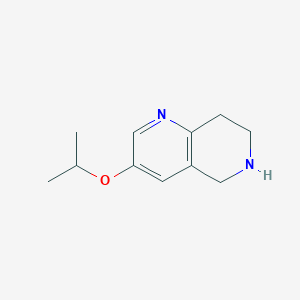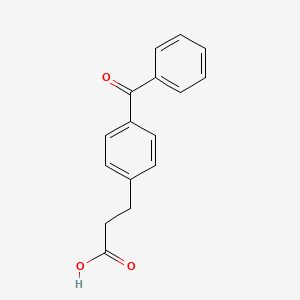![molecular formula C14H14O3 B13872489 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is an organic compound with the molecular formula C14H14O3 It is characterized by a benzoic acid core substituted with a hydroxycyclopentyl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with an acetylene derivative under basic conditions.
Cyclopentylation: The ethynyl intermediate is then subjected to cyclopentylation using a cyclopentyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The cyclopentylated product undergoes hydroxylation using an oxidizing agent like osmium tetroxide to introduce the hydroxy group.
Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethynyl linkage can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethynyl linkage provides rigidity and specificity in binding. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclopropyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclobutyl)ethynyl]benzoic acid
Uniqueness
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is unique due to its specific cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[2-(1-hydroxycyclopentyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)12-5-3-4-11(10-12)6-9-14(17)7-1-2-8-14/h3-5,10,17H,1-2,7-8H2,(H,15,16) |
InChI Key |
KIEOOXRPDOXLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)

![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)






![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)

